molecular formula C19H23ClN6O B2629776 N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride CAS No. 2445784-70-1

N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride

Cat. No. B2629776
CAS RN: 2445784-70-1
M. Wt: 386.88
InChI Key: YIPPBHVFPGAJBT-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,3-triazole . Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu(I)-catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted prop-2-yn-1-yl amines and benzyl 2-azidoacetates . The triazoles are then characterized using different spectral techniques .


Molecular Structure Analysis

Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu(I)-catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted prop-2-yn-1-yl amines and benzyl 2-azidoacetates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives can vary. For instance, some derivatives exhibit stability against metabolic degradation, the ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Scientific Research Applications

Synthesis and Characterization

A study by Shainyan and Meshcheryakov (2015) delved into the reactions of some 1,2,3-triazoles with formaldehyde and triflamide, leading to the synthesis of various derivatives, including those with potential relevance to the compound . Their research highlights the chemical flexibility of triazole compounds and their derivatives in synthetic organic chemistry B. Shainyan, V. I. Meshcheryakov, 2015.

Albert and Taguchi (1973) reported on the synthesis of 4-aminotriazole-5-carbaldehydes from 5-carbonitriles, showcasing the methods to introduce functional groups adjacent to the triazole ring, which is crucial for further modifications to achieve specific biological activities A. Albert, H. Taguchi, 1973.

Biological Studies

The synthesis and characterization of triazolothiadiazines and triazolothiadiazoles containing a specific moiety were explored by Holla et al. (2006), focusing on their antibacterial and insecticidal activities. This study indicates the potential of triazole derivatives in developing new agents for combating microbial infections and pest control B. S. Holla, C. S. Prasanna, B. Poojary, K. S. Rao, K. Shridhara, 2006.

Another example includes the work by Sokmen et al. (2014), who synthesized a series of triazole compounds and evaluated them for their antibacterial, antiurease, and antioxidant activities. Their findings suggest that certain triazole derivatives exhibit promising biological activities, which could be leveraged for therapeutic applications B. B. Sokmen, Nurhan Gumrukcuoglu, Serpil Uğraş, H. Sahin, Yasemin Sagkal, H. I. Uğraş, 2014.

Safety and Hazards

The safety of 1,2,3-triazole derivatives can vary. Some synthesized compounds have been evaluated on normal cell lines and have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is a current focus in medicinal chemistry . The therapeutic importance of triazole derivatives has led to ongoing research to synthesize and study their antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O.ClH/c20-11-15-13-25(23-22-15)16-5-3-4-14(10-16)12-21-19(26)17-7-9-24-8-2-1-6-18(17)24;/h3-5,7,9-10,13H,1-2,6,8,11-12,20H2,(H,21,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPPBHVFPGAJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=CC(=C2C1)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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